molecular formula C13H11FN2O B11189674 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one CAS No. 37901-73-8

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one

Cat. No.: B11189674
CAS No.: 37901-73-8
M. Wt: 230.24 g/mol
InChI Key: UDCUZAJVQJQLLW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound characterized by the presence of a fluorophenyl group attached to an indazole ring

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the reaction of 4-fluorophenylhydrazine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the indazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one
  • 1-(2-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one These compounds share structural similarities but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical reactivity and biological activities, highlighting the uniqueness of 1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one.

This detailed overview provides a comprehensive understanding of 1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

37901-73-8

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C13H11FN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2

InChI Key

UDCUZAJVQJQLLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)C1

Origin of Product

United States

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